molecular formula C16H11N3O B12830990 1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile

1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile

Cat. No.: B12830990
M. Wt: 261.28 g/mol
InChI Key: VCVYNNDEXAJIRQ-UHFFFAOYSA-N
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Description

1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of isonicotinoyl chloride with 1,2-dihydroquinoline-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline
  • 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
  • 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile

Uniqueness

1-Isonicotinoyl-1,2-dihydroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

1-(pyridine-4-carbonyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C16H11N3O/c17-11-14-6-5-12-3-1-2-4-15(12)19(14)16(20)13-7-9-18-10-8-13/h1-10,14H

InChI Key

VCVYNNDEXAJIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=NC=C3)C#N

Origin of Product

United States

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